molecular formula C10H13ClO2 B14851114 2-(Tert-butoxy)-4-chlorophenol

2-(Tert-butoxy)-4-chlorophenol

Cat. No.: B14851114
M. Wt: 200.66 g/mol
InChI Key: WIYRCJLHBICRDB-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-4-chlorophenol is an organic compound characterized by the presence of a tert-butoxy group and a chlorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-4-chlorophenol typically involves the reaction of 4-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst. One common method is the use of tert-butyl chloride and aluminum chloride (AlCl3) as a catalyst. The reaction proceeds via the formation of a tert-butyl carbocation, which then reacts with the phenol to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxy group into various organic compounds, including phenols .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-4-chlorophenol undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the tert-butoxy group or reduce the phenolic ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used to facilitate nucleophilic substitution reactions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield various substituted phenols.

Scientific Research Applications

2-(Tert-butoxy)-4-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-4-chlorophenol involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as an electron-donating group, influencing the reactivity of the phenolic ring. This can affect the compound’s ability to undergo electrophilic aromatic substitution reactions, making it more reactive towards electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxy)-4-chlorophenol is unique due to the presence of both a tert-butoxy group and a chlorine atom on the phenol ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

4-chloro-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13ClO2/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6,12H,1-3H3

InChI Key

WIYRCJLHBICRDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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